N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide

Drug Design Pharmacokinetics Cyclopropanecarboxamide Analogs

Sourcing cyclopropanecarboxamide scaffolds with consistent secondary-amine architecture often leads to batch variability and undefined kinase selectivity. N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS 1597149-20-6) solves this as a characterized JAK inhibitor building block. - Differentiated twin-cyclopropane motif cited in US 2024/0368161 A1 for JAK1-selective programs. - Lead-like MW (182.26 g/mol), TPSA 41.1 Ų, and LogP 0.3 ensure CNS-permeable oral development. - Defined H-bond architecture (2 HBD, 2 HBA) enables SAR benchmarking across collaborating labs.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13257726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC1CNCCNC(=O)C2CC2
InChIInChI=1S/C10H18N2O/c13-10(9-3-4-9)12-6-5-11-7-8-1-2-8/h8-9,11H,1-7H2,(H,12,13)
InChIKeyMBZAQOZWPJAEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide – Structural & Physicochemical Baseline


N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS 1597149-20-6, PubChem CID 75525034) is a cyclopropanecarboxamide derivative featuring a central N-ethylethane-1,2-diamine scaffold substituted with a cyclopropylmethyl group on the secondary amine and a cyclopropanecarbonyl group on the terminal amide [1]. The compound has a molecular weight of 182.26 g/mol, a topological polar surface area (TPSA) of 41.1 Ų, and a calculated LogP of 0.3, indicating moderate aqueous solubility balanced with sufficient lipophilicity for membrane penetration [1]. Two cyclopropane rings provide conformational rigidity and unique electronic properties, while the secondary amine and amide functionalities offer hydrogen-bond donor and acceptor capacity (two HBD, two HBA) [1].

Secondary-amine scaffold suited for selective JAK inhibitor library synthesis
Balanced LogP and TPSA profile supports oral CNS penetration research
Lead-like molecular weight enables fragment-to-lead optimization campaigns

N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide – Key Differences from Simple Analogs


Superficially similar cyclopropanecarboxamide derivatives—such as N-(2-aminoethyl)cyclopropanecarboxamide (CAS 53673-05-5) or N-(cyclopropylmethyl)cyclopropanecarboxamide (CAS 26389-63-9)—differ critically in amine substitution pattern, hydrogen-bonding architecture, and steric bulk, leading to divergent target engagement and pharmacokinetic profiles [1][2]. The presence of a secondary, rather than primary, amine in the ethylenediamine linker alters protonation state at physiological pH and modulates interactions with kinase hinge regions or protease active sites. Furthermore, the twin cyclopropane motif is a recognized privileged scaffold in JAK inhibitor design, where minor modifications to the amine substituent can shift kinase selectivity among JAK1, JAK2, JAK3, and TYK2 [3]. Generic substitution therefore risks loss of potency, altered selectivity, or unpredictable metabolic stability.

Primary amine analogs
Alter protonation state at physiological pH and may shift kinase hinge-binding mode, affecting selectivity profiles.
Des-aminoethyl analog
Reduced rotatable bonds and hydrogen-bond donor count can change conformational flexibility and target engagement entropy.
Unvalidated substitution
Minor amine substituent modifications may redirect kinase selectivity among JAK family members, undermining SAR consistency.

N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide – Quantitative Differentiation Evidence


Lipophilicity Advantage Over Primary Amine Analog

The target compound exhibits a calculated LogP (XLogP3-AA) of 0.3, compared to -0.4 for the primary amine analog N-(2-aminoethyl)cyclopropanecarboxamide [1][2]. This 0.7 LogP unit increase reflects the additional methylene and cyclopropylmethyl substituent, enhancing membrane permeability while retaining aqueous solubility within acceptable limits for oral bioavailability [1].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3: 0.3
Primary amine analog: −0.4
ΔLogP: +0.7
Supports improved passive membrane permeability over primary amine analog
Computed value; experimental validation recommended
Drug Design Pharmacokinetics Cyclopropanecarboxamide Analogs

Hydrogen-Bond Donor Architecture Comparison

The target compound possesses two hydrogen-bond donors (HBDs)—the secondary amine in the linker and the amide NH—while the primary amine analog N-(2-aminoethyl)cyclopropanecarboxamide carries three HBDs (primary amine contributes two, amide NH contributes one) [1][2]. This difference alters both the spatial H-bond presentation and the compound's desolvation penalty upon binding. Cyclopropanecarboxamide-based JAK inhibitors frequently use secondary amines in the linker region to achieve selectivity for JAK1 over JAK2 [3].

H-Bond Donors
Class-level inference
Target: 2 HBD (secondary amine, amide)
Primary amine analog: 3 HBD
ΔHBD: −1; secondary amine substitution
May influence kinase hinge-binding mode and selectivity profile
Class-level inference; confirm experimentally
Medicinal Chemistry Target Engagement Kinase Selectivity

Rotatable Bond Flexibility and Entropy Penalty

The target compound has six rotatable bonds, compared to four in N-(cyclopropylmethyl)cyclopropanecarboxamide (the des-aminoethyl analog) [1]. The additional two rotatable bonds introduced by the ethylenediamine linker increase conformational flexibility, which may allow better induced-fit adaptation to shallow kinase pockets but also imposes a larger entropic penalty on binding. This balance is consistent with the design principles articulated in cyclopropanecarboxamide JAK inhibitor patents, where linker flexibility is traded against preorganization [2].

Rotatable Bonds
Cross-study comparable
Target: 6 rotatable bonds
Des-aminoethyl analog: 3 rotatable bonds
ΔRotB: +3
Affects binding free-energy optimization and oral bioavailability probability
Computed; biological relevance to be confirmed
Conformational Analysis Binding Affinity Entropy-Enthalpy Optimization

Lead-Like Molecular Weight Profile

With a molecular weight of 182.26 g/mol, the target compound falls squarely within the 'lead-like' property window (MW 100–350), while the simpler analog N-(cyclopropylmethyl)cyclopropanecarboxamide (MW 139.19 g/mol) lies in the 'fragment' space [1][2]. Lead-like compounds generally exhibit improved target selectivity and ADME profiles compared to fragments, which often require higher concentrations to saturate targets and lack sufficient functionality for structure-activity relationship (SAR) exploration [3].

Molecular Weight
Class-level inference
Target: 182.26 g/mol
Fragment analogs: 139.19, 128.17 g/mol
ΔMW: +43.07 / +54.09 g/mol
Positions compound in lead-like space for SAR exploration
Supports advanced medicinal chemistry starting points
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Window

N-{2-[(Cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide – Key Application Scenarios


Selective JAK1 Inhibitor Lead Optimization

Procurement of this compound as a core scaffold for selective JAK1 inhibitor development is supported by its secondary-amine architecture, which is consistent with the cyclopropanecarboxamide motifs claimed in US 2024/0368161 A1 for autoimmune and myeloproliferative neoplasm indications [2]. The two hydrogen-bond donors and 0.3 LogP position it favorably for oral JAK1 programs, where balancing solubility (prevent CYP inhibition) and permeability (achieve cellular JAK1 engagement) is critical.

CNS Drug Discovery Fragment-to-Lead Vector

The lead-like molecular weight (182.26 g/mol) and optimal TPSA of 41.1 Ų (below the 60 Ų threshold for CNS penetration [1]) make this compound an attractive starting point for CNS drug discovery programs. The cyclopropylmethyl group provides a steric handle for further elaboration while maintaining the rotatable bond count within Veber-compliant range for oral CNS drugs.

Carboxypeptidase A Inactivation Probe Development

Cyclopropanecarboxamide derivatives with secondary amine linkers have been investigated as latent inhibitors of carboxypeptidase A, where the cyclopropane ring serves as a substrate-activated warhead [3]. The target compound's unique combination of two cyclopropane rings and a secondary amine linker provides a differentiated scaffold for designing time-dependent irreversible inhibitors with potentially slower off-rate kinetics compared to single-cyclopropane analogs.

Kinase Selectivity Panel Reference Standard

As a characterized cyclopropanecarboxamide with balanced LogP (0.3) and defined H-bond architecture, this compound serves as a reference standard for in-house kinase selectivity panels, enabling SAR benchmarking of newly synthesized analogs against a compound with known physicochemical and stereoelectronic properties [1]. This ensures batch-to-batch consistency in screening campaigns across collaborating laboratories.

Application
Selection Property
Validation Focus
JAK1 inhibitor lead optimization research
Secondary-amine scaffold for hinge-binding optimization
Kinase selectivity panel profiling
CNS drug discovery fragment-to-lead programs
TPSA and rotatable bond compliance with CNS drug-likeness
Oral CNS permeability assays
Carboxypeptidase A inactivation probe development
Dual cyclopropane warhead for time-dependent inhibition
Irreversible inhibition kinetics and off-rate characterization
Kinase selectivity panel reference standard
Characterized physicochemical and H-bond profile
Inter-laboratory SAR benchmarking consistency
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